molecular formula C26H30NO7+ B12288851 Cyclobenzaprine N-|A-D-Glucuronide

Cyclobenzaprine N-|A-D-Glucuronide

Katalognummer: B12288851
Molekulargewicht: 468.5 g/mol
InChI-Schlüssel: OMFPVFJFTFJOSO-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

Cyclobenzaprine undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system. The major metabolic pathways include N-demethylation and glucuronidation, leading to the formation of cyclobenzaprine N-|A-D-Glucuronide. This metabolite is significant due to its potential pharmacological activity and role in the drug's overall effects.

  • Bioavailability : Cyclobenzaprine has an oral bioavailability of approximately 55%, with about 93% of the drug bound to plasma proteins. The elimination half-life ranges from 8 to 37 hours, with an average of about 18 hours .
  • Metabolite Activity : this compound may contribute to the therapeutic effects observed with cyclobenzaprine, although detailed studies on its specific activities remain limited.

Muscle Relaxation and Pain Management

Cyclobenzaprine is primarily indicated for the relief of muscle spasms associated with acute musculoskeletal conditions. Its effectiveness has been demonstrated in various clinical trials:

  • Short-term Use : The FDA has approved cyclobenzaprine for short-term use (up to three weeks) in conjunction with rest and physical therapy . Studies indicate that it significantly reduces pain and improves functionality in patients suffering from conditions like low back pain and fibromyalgia .
  • Combination Therapy : Research shows that cyclobenzaprine can be effectively combined with other analgesics, such as ibuprofen, although studies have not consistently demonstrated enhanced efficacy over monotherapy .

Off-label Uses

Cyclobenzaprine is also explored for several off-label uses:

  • Fibromyalgia : It has been used to manage symptoms of fibromyalgia, providing relief from muscle tension and pain .
  • Post-traumatic Stress Disorder : Preliminary studies suggest that sublingual administration of cyclobenzaprine may alleviate PTSD symptoms, although further research is needed to validate these findings .

Efficacy in Specific Conditions

  • Fibromyalgia : A randomized controlled trial showed that patients taking cyclobenzaprine reported significant improvements in pain scores compared to placebo . The drug's sedative effects may also help improve sleep quality in these patients.
  • Musculoskeletal Pain : In a study comparing cyclobenzaprine with diazepam and placebo, cyclobenzaprine demonstrated superior efficacy in reducing muscle spasms and improving patient-reported outcomes within the first week of treatment .
  • Long-term Effects : Although effective for short-term management, there is insufficient evidence supporting long-term use due to potential side effects and lack of sustained benefits beyond two weeks .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Cyclobenzaprine N-|A-D-Glucuronide is a metabolite of cyclobenzaprine, a widely used muscle relaxant. Understanding its biological activity is crucial for assessing its pharmacological effects and potential therapeutic applications. This article explores the biological activity of this compound through detailed research findings, including data tables and case studies.

Overview of Cyclobenzaprine

Cyclobenzaprine acts primarily as a skeletal muscle relaxant. It is structurally related to tricyclic antidepressants and functions mainly by inhibiting serotonin reuptake, which contributes to its muscle-relaxing properties. Cyclobenzaprine is known to block serotonin receptors, particularly 5-HT_2A, 5-HT_2B, and 5-HT_2C, leading to its therapeutic effects in conditions characterized by muscle spasms .

Metabolism and Formation of N-|A-D-Glucuronide

Cyclobenzaprine undergoes hepatic metabolism primarily via cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4. The formation of this compound occurs through phase II metabolism, where glucuronic acid is conjugated to the drug, enhancing its solubility and facilitating excretion .

Pharmacological Profile

This compound exhibits several pharmacological activities:

Case Studies

  • Serotonin Syndrome Cases : Several case reports have linked cyclobenzaprine to serotonin syndrome when used in conjunction with other serotonergic medications. For instance, a 27-year-old woman experienced somnolence after an overdose involving cyclobenzaprine and escitalopram. This highlights the importance of monitoring patients on multiple serotonergic agents .
  • Efficacy in Myofascial Pain : In clinical studies assessing cyclobenzaprine's efficacy for myofascial pain, participants showed statistically significant improvements in pain intensity compared to placebo and other treatments like clonazepam. Although the studies did not focus on the glucuronide metabolite specifically, they provide insight into the parent compound's therapeutic profile that may extend to its metabolites .

Table 1: Affinity Profiles of Cyclobenzaprine

Target ReceptorBinding Affinity (nM)Clinical Relevance
5-HT_2A62High
5-HT_2BModerateModerate
5-HT_2CModerateModerate
Norepinephrine TransporterLowLow
Dopamine Transporter (DAT)LowLow

Note: The values represent the average affinities observed in various studies .

Eigenschaften

Molekularformel

C26H30NO7+

Molekulargewicht

468.5 g/mol

IUPAC-Name

(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium

InChI

InChI=1S/C26H29NO7/c1-27(2,34-26-23(30)21(28)22(29)24(33-26)25(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14,21-24,26,28-30H,7,15H2,1-2H3/p+1

InChI-Schlüssel

OMFPVFJFTFJOSO-UHFFFAOYSA-O

Kanonische SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)OC4C(C(C(C(O4)C(=O)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.